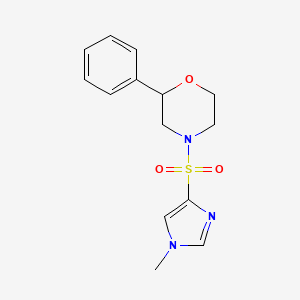

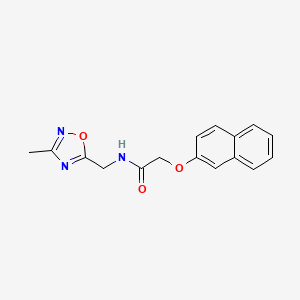

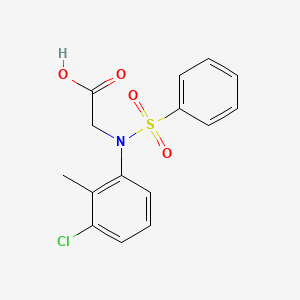

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule that contains an imidazole ring, a sulfonyl group, and a morpholine ring. Imidazole rings are common in many biologically active molecules, including some antibiotics . Morpholine rings are found in a variety of pharmaceuticals and are often used as building blocks in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight, boiling point, melting point, and solubility in various solvents .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

A foundational aspect of research on 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine involves its synthesis and chemical modifications. The compound can be synthesized through chlorosulfonation processes and has been a subject of interest for creating various sulfonamides and derivatives through reactions with different chemical agents (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992). This process is crucial for generating a diverse range of compounds for further exploration in different scientific domains.

Catalytic Applications

The compound and its derivatives have been investigated for their potential as catalysts in chemical reactions. For instance, 3-Methyl-1-Sulfonic acid imidazolium chloride, a related compound, demonstrates effectiveness as a catalyst and solvent for the preparation of N-sulfonyl imines at room temperature, showcasing the versatility of these molecules in facilitating chemical transformations (Zolfigol, Khazaei, Moosavi-Zare, & Zare, 2010).

Biological Activity

Research has extended into the biological activity of sulfonamide derivatives, with studies highlighting their potential in inhibiting enzymes such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and inhibitors can have significant therapeutic applications. The compound's derivatives have shown impressive inhibition profiles, suggesting potential for further exploration in drug discovery and development (Taslimi, Sujayev, Mamedova, Kalın, Gulcin, Sadeghian, Beydemir, Kufrevioglu, Alwasel, Farzaliyev, & Mamedov, 2017).

Material Science Applications

Another avenue of research involves the application of these compounds in material science, such as in the development of anion exchange membranes for fuel cells. The incorporation of imidazolium groups into polymers for anion exchange membranes showcases the adaptability of these compounds in creating materials with specific properties for energy applications (Yang, Wang, Zheng, Li, & Zhang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-(1-methylimidazol-4-yl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-16-10-14(15-11-16)21(18,19)17-7-8-20-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVBWFNLVORREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2763320.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)

![11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2763329.png)

![2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide](/img/structure/B2763333.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)